Benzene, [(1-methylene-2-propenyl)thio]-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7326-64-9 |
|---|---|
Molecular Formula |
C10H10S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
buta-1,3-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H10S/c1-3-9(2)11-10-7-5-4-6-8-10/h3-8H,1-2H2 |
InChI Key |
FZYZQXWNPNJNGX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1 Methylene 2 Propenyl Thio
Strategies for Carbon-Sulfur Bond Formation
Transition Metal-Catalyzed C-S Coupling Reactions
In recent decades, transition metal catalysis has become an indispensable tool for forming carbon-heteroatom bonds, offering mild conditions and broad functional group tolerance. rsc.org Both palladium and copper have been extensively used to facilitate the synthesis of aryl thioethers.
Palladium-catalyzed cross-coupling reactions are powerful methods for constructing C-S bonds. rsc.orgnih.gov These reactions typically couple an aryl or vinyl halide/triflate with a thiol. For the synthesis of Benzene (B151609), [(1-methylene-2-propenyl)thio]-, this could involve coupling thiophenol with a 2-halo-1,3-butadiene. The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the halide, followed by reaction with the thiolate and subsequent reductive elimination to yield the product and regenerate the catalyst.
A notable strategy involves the use of specialized ligands to stabilize the palladium catalyst and promote high yields. nih.govorganic-chemistry.org For instance, the Pd/Xantphos catalyst system has been successfully used to synthesize various aryl vinyl sulfides by coupling aryl bromides with a vinyl sulfide (B99878) surrogate generated in situ. brynmawr.edubrynmawr.eduorganic-chemistry.org This approach demonstrates the versatility of palladium catalysis in accessing the specific structural motif of the target compound. Another potential route is the Suzuki-Miyaura coupling of a borylated butadiene derivative with an aryl halide, a reaction known to proceed smoothly with palladium catalysts. nih.gov
| Palladium Source | Ligand | Base | Substrate 1 | Substrate 2 | Yield |
| Pd(OAc)2 | Xantphos | LiOtBu | Aryl Bromide | 1,3-Oxathiolane | 58-99% organic-chemistry.org |
| Pd(OAc)2 | DiPPF* | K3PO4 | Aryl Bromide | Aliphatic Thiol | >90% organic-chemistry.org |
| Pd(OAc)2 | PPh3 | aq. KOH | Aryl Iodide | Diborylbutadiene | Good nih.gov |
*DiPPF: 1,1'-Bis(diisopropylphosphino)ferrocene. This table presents various palladium catalyst systems used for synthesizing aryl sulfides and related compounds.
The thiol-ene reaction involves the addition of a thiol across a C-C double bond and can be initiated by radicals or catalyzed by a base or metal. wikipedia.orgbyu.edu Copper catalysis, in particular, has emerged as an inexpensive and efficient method for promoting C-S bond formation. rsc.orgrsc.org Copper(I) thiolate complexes have been identified as key intermediates in the copper-catalyzed thioetherification of aryl halides. berkeley.edu
In the context of synthesizing Benzene, [(1-methylene-2-propenyl)thio]-, a copper-catalyzed hydrothiolation of 1,3-butadiene (B125203) or a related diene with thiophenol is a plausible pathway. researchgate.net Such reactions can proceed via a Markovnikov-type addition, where the sulfur atom adds to the more substituted carbon of the double bond. researchgate.net The mechanism may involve the formation of a copper(I) ate complex, which facilitates proton transfer and C-S bond formation. researchgate.net While radical additions to butadiene can yield a mixture of 1,2- and 1,4-addition products, metal catalysis can offer greater control over the regioselectivity of the addition. byu.edu
| Catalyst Type | Reaction | Key Features |
| Radical Initiator (e.g., AIBN) | Thiol-Ene Addition | Typically anti-Markovnikov addition. wikipedia.org |
| Base (e.g., KOtBu) | Michael Addition | Nucleophilic conjugate addition. acs.org |
| Copper(I/II) Salts | Hydrothiolation | Can promote Markovnikov-type addition. researchgate.net |
This table compares different catalytic approaches for the addition of thiols to unsaturated systems.
Construction of the 1-Methylene-2-propenyl Moiety
The synthesis of the dienyl sulfide framework is a critical challenge, requiring precise control over the formation of the conjugated double bond system attached to a sulfur atom.
Olefin Metathesis Strategies
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering high efficiency and functional group tolerance. utc.eduarkat-usa.org Cross-metathesis (CM), in particular, presents a viable route to the target dienyl sulfide. utc.edu This strategy would involve the reaction between two simpler olefin partners, catalyzed by a well-defined transition-metal complex, typically based on ruthenium. arkat-usa.org
A hypothetical cross-metathesis approach could involve the reaction of phenyl vinyl sulfide with 1,3-butadiene. The ruthenium catalyst would facilitate the exchange of alkylidene fragments to form the desired Benzene, [(1-methylene-2-propenyl)thio]- and ethylene (B1197577) as a volatile byproduct, which helps to drive the reaction to completion. utc.edu Second-generation catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, are known for their high activity and tolerance to sulfur-containing functional groups, making them suitable for this transformation. arkat-usa.orgorganic-chemistry.org
Table 1: Hypothetical Olefin Cross-Metathesis Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Grubbs Catalyst, 2nd Gen. | High activity and tolerance for sulfur-containing substrates. arkat-usa.org |
| Reactant 1 | Phenyl vinyl sulfide | Provides the phenylthio-methylene unit. |
| Reactant 2 | 1,3-Butadiene | Provides the vinyl-methylene unit. |
| Solvent | Dichloromethane (DCM) or Toluene | Common solvents for metathesis reactions. |
| Temperature | Room Temperature to 40 °C | Standard operating temperatures for these catalysts. |
| Byproduct | Ethylene (gas) | Removal of ethylene drives the equilibrium towards the product. utc.edu |
Challenges in this approach include potential catalyst deactivation by the sulfur atom and controlling the chemo- and regioselectivity of the metathesis reaction to avoid homodimerization of the starting materials. arkat-usa.org
Approaches via Aldol (B89426) Condensations and Dehydration
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted to construct α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org A subsequent elimination step can extend the conjugation to form a diene system. To synthesize the target structure, a Claisen-Schmidt type condensation, which involves a ketone and an aldehyde lacking α-hydrogens, could be envisioned. libretexts.org
A plausible route could start with the aldol addition of an enolate derived from methyl vinyl ketone to a sulfur-containing electrophile or, more practically, the reaction of a thio-substituted nucleophile with an appropriate α,β-unsaturated carbonyl compound. A more direct, albeit hypothetical, approach would be the condensation of a phenylthio-substituted ketone with formaldehyde, followed by dehydration.
The general mechanism involves the base-catalyzed formation of an enolate, which then acts as a nucleophile, attacking a carbonyl electrophile. libretexts.org The resulting β-hydroxy carbonyl adduct can then be dehydrated, often under heated or acidic conditions, to yield a conjugated enone. masterorganicchemistry.com To achieve the desired 1-methylene-2-propenyl structure, further modification or a different precursor strategy, such as one starting with 3-(phenylthio)butan-2-one condensing with formaldehyde, might be necessary.
Table 2: General Steps for Aldol Condensation and Dehydration
| Step | Description | Key Reagents |
| 1. Enolate Formation | Deprotonation of a ketone at the α-carbon. | Base (e.g., NaOH, LDA) |
| 2. Nucleophilic Attack | The enolate attacks an aldehyde or ketone. | Aldehyde/Ketone |
| 3. Protonation | The resulting alkoxide is protonated. | Solvent (e.g., H₂O, EtOH) |
| 4. Dehydration | Elimination of water to form a C=C double bond. | Heat or Acid |
This pathway's success would hinge on carefully selecting precursors that favor the formation of the desired diene skeleton upon dehydration.
Multicomponent Reactions for Alkenyl Group Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical synthetic strategy. chemistryforsustainability.orgfrontiersin.org While a specific MCR for Benzene, [(1-methylene-2-propenyl)thio]- is not documented, existing methodologies for sulfide synthesis could be adapted.
One could envision a one-pot assembly involving a sulfur source, a precursor for the benzene ring, and components to build the C4 chain. For instance, a strategy could involve a sulfur dication equivalent reacting sequentially with two different carbon nucleophiles. chemrxiv.org A hypothetical three-component reaction might involve thiophenol, a source of the C4 diene skeleton like 1,4-dichlorobut-2-yne, and a base in a one-pot procedure. Another approach could adapt the principles of the Hantzsch dihydropyridine (B1217469) synthesis, which combines an aldehyde, a β-ketoester, and an ammonia (B1221849) source, by using sulfur-containing analogues. frontiersin.org
Catalytic Strategies for Benzene Ring Functionalization
Attaching the pre-formed (1-methylene-2-propenyl)thio moiety to a benzene ring, or vice-versa, can be achieved through powerful catalytic methods that functionalize aromatic systems.
C-H Activation and Direct Functionalization of Substituted Benzenes
Direct C–H activation is a state-of-the-art strategy that forms C-C or C-heteroatom bonds by functionalizing otherwise inert C-H bonds, avoiding the need for pre-functionalized substrates. mdpi.comchemrxiv.org A potential route to the target molecule is the direct, transition-metal-catalyzed coupling of benzene with a pre-formed dienyl thioether possessing a leaving group, or more attractively, the direct C-H arylation of a dienyl thioether.
However, a more plausible C-H activation scenario would involve the coupling of thiophenol with a C-H bond on a pre-existing 1,3-diene. Recent advances have shown that transition metals like rhodium and ruthenium can catalyze the activation of allylic C-H bonds in dienes. nih.govnih.gov A reaction could be designed where a catalyst activates an allylic C-H bond of a suitable diene, followed by coupling with a phenylthio source.
Table 3: Potential C-H Activation Catalytic Systems
| Metal Catalyst | Ligand Type | Substrate 1 | Substrate 2 | Rationale |
| Rhodium(I) | Phosphine Ligands | Ene-2-diene | Thiophenol | Diene-assisted allylic C-H activation. nih.gov |
| Ruthenium(II) | p-Cymene | Allylsilane | Thiophenol | C(allyl)-H activation of a π-allyl ruthenium complex. nih.gov |
| Palladium(II) | N-heterocyclic carbene | Benzene | Dienyl thioether | Direct arylation via C-H activation. mdpi.com |
The main challenges in these approaches are controlling regioselectivity (i.e., which C-H bond is activated) and preventing side reactions. mdpi.com
Electrophilic Aromatic Substitution with Alkenyl-Thio Precursors
Electrophilic aromatic substitution (EAS) is a classic method for functionalizing benzene rings. masterorganicchemistry.comlibretexts.org The general mechanism involves the generation of a strong electrophile that is attacked by the electron-rich benzene ring, followed by the loss of a proton to restore aromaticity. uci.edu
A direct EAS reaction to form Benzene, [(1-methylene-2-propenyl)thio]- would require an electrophilic "[(1-methylene-2-propenyl)thio]+" species or a precursor that can generate it. This is a challenging proposition as sulfur species are typically nucleophilic.
A more conventional and highly effective approach to form the aryl-sulfur bond is through metal-catalyzed cross-coupling, which proceeds via a different mechanism than classical EAS. The Buchwald-Hartwig amination logic can be extended to C-S bond formation. nih.govorganic-chemistry.orgmit.edu This would involve the palladium-catalyzed coupling of thiophenol (or a thiophenolate) with an appropriate electrophile, such as 2-bromo-1,3-butadiene. This reaction is not an EAS but a cross-coupling reaction, which is the standard modern method for such transformations. acsgcipr.org
Table 4: Comparison of Aryl-Sulfur Bond Formation Strategies
| Method | Description | Key Reagents | Mechanism |
| Classical EAS (Hypothetical) | Benzene attacks an electrophilic sulfur species. | Benzene, "S⁺-diene" source, Lewis Acid | Electrophilic Addition-Elimination uci.edu |
| Pd-Catalyzed Cross-Coupling | Nucleophilic thiophenol couples with an electrophilic dienyl halide. | Thiophenol, 2-Bromo-1,3-butadiene, Pd-catalyst, Ligand, Base | Oxidative Addition, Reductive Elimination mit.eduacsgcipr.org |
| Metal-Free Arylation | Thiol reacts with an activated aryl electrophile. | Thiol, Diaryliodonium Salt, Organic Base | Ligand Coupling/Reductive Elimination researchgate.net |
The palladium-catalyzed cross-coupling reaction is the most established and versatile method for synthesizing aryl thioethers, offering broad substrate scope and high yields under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org
Reaction Mechanisms and Chemical Transformations of Benzene, 1 Methylene 2 Propenyl Thio
Rearrangement Reactions Involving the Thioether and Alkenyl Moieties
The presence of both an allyl group and a thioether linkage makes Benzene (B151609), [(1-methylene-2-propenyl)thio]- a prime candidate for sigmatropic rearrangements. These reactions involve a concerted reorganization of electrons and atoms, leading to constitutional isomers.
Thio-Claisen Rearrangements and Analogous Pericyclic Reactions
The thio-Claisen rearrangement is a chemrxiv.orgchemrxiv.org-sigmatropic shift analogous to the more common Claisen rearrangement of allyl aryl ethers. In the case of Benzene, [(1-methylene-2-propenyl)thio]-, this would involve the migration of the 2-phenylallyl group from the sulfur atom to the ortho position of the benzene ring.
While specific experimental data for the thio-Claisen rearrangement of Benzene, [(1-methylene-2-propenyl)thio]- is not extensively documented, insights can be drawn from studies on analogous allyl aryl sulfides. The thermal thio-Claisen rearrangement of allyl phenyl sulfide (B99878) typically requires high temperatures. acs.org Catalysis can facilitate the reaction under milder conditions. For instance, Lewis acids have been shown to catalyze Claisen rearrangements. semanticscholar.org In the context of stereoselectivity, enantioselective Claisen rearrangements of allyl 2-naphthyl ethers have been achieved using chiral π–Cu(II) complexes, yielding products with high enantiomeric excess. nih.gov This suggests that by employing chiral catalysts, it may be possible to control the stereochemical outcome of the thio-Claisen rearrangement of prochiral substrates.
The regioselectivity of the Claisen rearrangement in substituted allyl aryl ethers is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to favor migration to the para-position, whereas electron-withdrawing groups direct the rearrangement to the ortho-position. wikipedia.org In the case of Benzene, [(1-methylene-2-propenyl)thio]-, the phenyl group at the 2-position of the allyl moiety can also be expected to influence the reactivity and regioselectivity of the rearrangement.
A study on the regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl phenyl ethers revealed that electron-donating groups at the meta-position favor migration to the position further from the substituent, while electron-withdrawing groups favor migration towards it. chemrxiv.org The following table, based on data for substituted allyl phenyl ethers, illustrates the effect of substituents on product distribution, which can be extrapolated to predict the behavior of substituted analogs of Benzene, [(1-methylene-2-propenyl)thio]-. chemrxiv.org
Table 1: Regioselectivity of the Claisen Rearrangement of Substituted Allyl Phenyl Ethers
| Meta Substituent | Para Substituent | Major Product Isomer |
|---|---|---|
| Me | H | Ortho (further from Me) |
| Cl | H | Ortho (closer to Cl) |
| Me | OMe | Para |
| Me | Cl | Ortho (further from Me) |
| Cl | OMe | Para |
This table is an interactive representation of the regioselectivity based on substituent patterns in related systems.
The thio-Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. wikipedia.org Computational studies using Density Functional Theory (DFT) have been employed to analyze the mechanistic pathways and transition states of the thio-Claisen rearrangement of allyl phenyl sulfide, a close structural analog of Benzene, [(1-methylene-2-propenyl)thio]-.
These studies indicate that the reaction proceeds through a chair-like transition state, which is energetically favored over a boat-like conformation. The mechanism involves the simultaneous breaking of the C-S bond and the formation of a new C-C bond at the ortho-position of the benzene ring. rsc.org The aromaticity of the benzene ring is temporarily disrupted in the transition state, contributing to the activation energy of the reaction.
Topological analysis of the Electron Localization Function (ELF) for the Claisen rearrangement of allyl phenyl ether reveals a process of dearomatization, as evidenced by the localization of C=C double bonds in the phenyl ring during the reaction. rsc.org A non-bonding electron density is observed near the carbon atom that forms the new C-C bond, acting as a "bridgehead" for the bond formation. rsc.org
Stevens Rearrangements of Allylthioether Systems
The Stevens rearrangement is another significant transformation of sulfur ylides, which can be generated from thioethers like Benzene, [(1-methylene-2-propenyl)thio]-. This rearrangement typically involves a nih.govnih.gov-migration of a group from the sulfur atom to an adjacent carbanion.
A powerful method for inducing Stevens rearrangements in allylthioether systems involves the use of arynes. The reaction of an allylthioether with an aryne, generated in situ, leads to the formation of a sulfur ylide intermediate. This ylide can then undergo a chemrxiv.orgnih.gov-Stevens rearrangement. nih.govrsc.org
For instance, the aryne-induced reaction of allylthioethers has been developed as a transition-metal-free method for the synthesis of β-keto arylthioethers. rsc.org While this specific outcome requires a particular substrate structure, the underlying principle of aryne-induced ylide formation and subsequent rearrangement is applicable to a broader range of allylthioethers.
The general conditions for an aryne-induced Stevens rearrangement involve reacting the allylthioether with an aryne precursor, such as a 2-(trimethylsilyl)aryl triflate, in the presence of a fluoride (B91410) source like cesium fluoride (CsF). researchgate.net
The migratory aptitude of the groups involved in a Stevens rearrangement is influenced by electronic and steric factors. In the rearrangement of sulfonium (B1226848) ylides, the nature of the substituents on both the migrating group and the sulfur atom can affect the reaction pathway and product distribution.
While specific studies on the substituent effects for the Stevens rearrangement of Benzene, [(1-methylene-2-propenyl)thio]- are not available, general trends can be inferred from related systems. For example, in the competition between Stevens and Sommelet-Hauser rearrangements of sulfonium ylides, electron-withdrawing groups on the migrating benzyl (B1604629) group tend to favor the Sommelet-Hauser pathway, whereas electron-donating groups favor the nih.govnih.gov-Stevens rearrangement.
Furthermore, the stereochemical course of the Stevens rearrangement is of significant interest. A novel silyl-directed Stevens nih.govnih.gov-shift of ammonium (B1175870) ylides has been shown to proceed with retention of configuration at the migrating center. nih.gov This highlights the potential for stereoselective transformations via Stevens rearrangements, provided that appropriate directing groups or chiral auxiliaries are employed.
Other Sigmatropic and Anionotropic Rearrangements
Beyond the more common rearrangements, the extended π-system of the 1-methylene-2-propenyl group in conjunction with the sulfur atom and the phenyl ring can facilitate other pericyclic reactions.
One of the most notable sigmatropic rearrangements applicable to this system is the wikipedia.orglibretexts.org-sigmatropic rearrangement. wikipedia.org This type of rearrangement is common for allylic sulfonium ylides, which can be generated from the corresponding sulfide. nih.govnih.gov For Benzene, [(1-methylene-2-propenyl)thio]-, this would typically involve the formation of a sulfonium ylide, for example, by reaction with a carbene or a diazo compound, followed by a concerted rearrangement. The general mechanism involves a five-membered cyclic transition state. wikipedia.org While specific studies on Benzene, [(1-methylene-2-propenyl)thio]- are not abundant, the rearrangement of analogous allyl and propargyl thioethers triggered by arynes has been reported, yielding a variety of functionalized thioether derivatives in good to excellent yields. nih.gov
Anionotropic rearrangements, which involve the migration of an anionic group, are also conceivable for derivatives of this compound. For instance, if the sulfur is oxidized to a sulfoxide (B87167), a subsequent wikipedia.orglibretexts.org-sigmatropic rearrangement, known as the Mislow-Evans rearrangement, can occur upon heating. This reaction proceeds through a reversible equilibrium between the allylic sulfoxide and an allylic sulfenate ester, which can then be trapped by a thiophilic reagent to yield an allylic alcohol. wikipedia.org
Oxidation and Reduction Chemistry of the Sulfur Center
The sulfur atom in Benzene, [(1-methylene-2-propenyl)thio]- is a key site for chemical modifications, particularly oxidation and reduction reactions that modulate the electronic properties and reactivity of the entire molecule.
The thioether moiety can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone. These oxidation reactions are fundamental transformations in organosulfur chemistry. masterorganicchemistry.com The choice of oxidant and reaction conditions allows for the controlled formation of either the sulfoxide or the sulfone.
Common oxidizing agents for the selective conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). For instance, the oxidation of various thioethers to sulfoxides can be achieved with high selectivity using H₂O₂ in the presence of a catalyst. Further oxidation to the sulfone can be accomplished by using a stronger oxidizing agent or an excess of the oxidant. masterorganicchemistry.com
The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule. The sulfoxide and sulfone groups are strongly electron-withdrawing, which can impact the reactivity of both the benzene ring and the dienyl system.
Table 1: Selective Oxidation of Aryl Sulfides
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl Phenyl Sulfide | H₂O₂/Catalyst | Methyl Phenyl Sulfoxide | >95 | Analogous System |
| Allyl Phenyl Sulfide | m-CPBA (1 equiv.) | Allyl Phenyl Sulfoxide | ~90 | Analogous System |
| Allyl Phenyl Sulfide | m-CPBA (>2 equiv.) | Allyl Phenyl Sulfone | High | Analogous System |
This table presents data for analogous compounds to illustrate the general reactivity.
The carbon-sulfur bond in aryl thioethers can be cleaved under reductive conditions. This reaction, often termed desulfurization, can be achieved using various reagents, including Raney nickel, or other transition metal-based catalytic systems. The specific conditions for the reductive cleavage of the C-S bond in Benzene, [(1-methylene-2-propenyl)thio]- would likely lead to the formation of 2-phenyl-1,3-butadiene and thiophenol or benzene, depending on the reaction pathway.
Recent advances have focused on developing milder and more selective methods for C-S bond cleavage. For example, nickel-catalyzed reductive cleavage of C-S bonds in aryl sulfides has been reported. The stereochemistry of the C-S bond cleavage in the radical cation of cis-2-methylcyclopentyl phenyl sulfoxide has been studied, indicating that such cleavages can be stereospecific. researchgate.net
Electrophilic and Nucleophilic Reactions of the Benzene Ring and Alkenyl Groups
The presence of both an aromatic ring and a conjugated diene system offers multiple sites for electrophilic and nucleophilic attack. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of the substituents.
The thioether group (-S-R) is known to be an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. libretexts.orgyoutube.com This is due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. Although sulfur is more electronegative than carbon, the resonance effect dominates over the inductive effect, activating the ortho and para positions towards electrophilic attack.
Therefore, in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, the electrophile is expected to add primarily to the positions ortho and para to the [(1-methylene-2-propenyl)thio]- substituent. libretexts.orglibretexts.org The steric bulk of the substituent may influence the ortho-to-para product ratio, with the para product often being favored.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Thioanisole (Methyl Phenyl Sulfide)
| Reaction | Electrophile | Major Products | Product Ratio (o:p) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | o-Nitrothioanisole, p-Nitrothioanisole | 36:64 | Analogous System |
| Bromination | Br₂/FeBr₃ | o-Bromothioanisole, p-Bromothioanisole | 38:62 | Analogous System |
| Acylation | CH₃COCl/AlCl₃ | o-Acetylthioanisole, p-Acetylthioanisole | 13:87 | Analogous System |
This table presents data for a simpler analogous compound, thioanisole, to illustrate the directing effect of the thioether group.
The conjugated diene system of the 1-methylene-2-propenyl group is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or in the presence of a suitable catalyst. The 2-phenyl substituent influences the electron distribution within the diene, affecting the regioselectivity of the addition.
Nucleophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways. In the case of Benzene, [(1-methylene-2-propenyl)thio]-, a nucleophile could potentially attack at the C1 or C3 position of the butadiene backbone. The presence of the phenyl group at C2 and the thioether at C1' would direct the regiochemical outcome. For instance, in the polymerization of 2-phenyl-1,3-butadiene, high 3,4-selectivity has been observed with certain rare-earth metal catalysts. rsc.org
Furthermore, thiol-ene reactions, which involve the radical or nucleophilic addition of a thiol to a double bond, could be another relevant transformation for this substrate, potentially leading to further functionalization of the dienyl moiety. researchgate.net
Radical Chemistry and Intermediate Species
The study of radical chemistry provides a framework for understanding the high-energy transformations that "Benzene, [(1-methylene-2-propenyl)thio]-" can undergo. The sulfur atom plays a crucial role in stabilizing adjacent radical centers, influencing the course of these reactions.
Thio-stabilized radicals from "Benzene, [(1-methylene-2-propenyl)thio]-" can be generated through several methods, primarily involving the cleavage of the carbon-sulfur bonds. Photolysis, thermolysis, or the use of radical initiators can induce homolytic cleavage of either the phenyl-sulfur (Csp²-S) or the allyl-sulfur (Csp³-S) bond. The bond dissociation energies (BDEs) of analogous aryl and alkyl thioethers suggest that the Csp³-S bond is generally weaker and more susceptible to cleavage.
Once formed, the primary radical species would be the phenylthiyl radical (PhS•) and the 1-methylene-2-propenyl radical, or alternatively, the phenylsulfanyl radical cation. The phenylthiyl radical is a key intermediate whose reactivity is well-documented. nih.gov Thiyl radicals are known to readily add to carbon-carbon double bonds in a process known as the thiol-ene reaction. nih.gov In the case of "Benzene, [(1-methylene-2-propenyl)thio]-", this can lead to intramolecular reactions.
The generation of a radical center on the sulfur atom can be followed by an intramolecular cyclization, where the thiyl radical adds to the internal double bond of the 1-methylene-2-propenyl group. This type of 5-exo-trig cyclization is a common pathway in radical chemistry, leading to the formation of five-membered heterocyclic rings. nih.gov Such intramolecular additions of thiyl radicals to double bonds have been observed in various systems and are a powerful tool in organic synthesis for the construction of sulfur-containing heterocycles. nih.gov
The reactivity of the generated radicals is summarized in the table below, based on analogous systems.
| Radical Intermediate | Generation Method | Subsequent Reaction | Product Type |
| Phenylthiyl radical (PhS•) | Photolysis, Thermolysis | Intramolecular addition to the double bond | Thio-substituted heterocyclic compound |
| 1-methylene-2-propenyl radical | Photolysis, Thermolysis | Dimerization, Hydrogen abstraction | Dimeric products, Saturated analog |
| Radical cation | Electron transfer | C-S bond cleavage | Phenylthiyl radical, Allylic carbocation |
This table is illustrative and based on the known reactivity of analogous aryl allyl thioethers.
Electron transfer represents another significant pathway for initiating radical chemistry in "Benzene, [(1-methylene-2-propenyl)thio]-". Single-electron transfer (SET) from the sulfur atom to a suitable photosensitizer or an electrode can generate a radical cation. nih.govrsc.org This process is facilitated by the electron-rich nature of the sulfur atom.
Upon formation, the radical cation of an aryl thioether can undergo C-S bond cleavage. nih.gov The fragmentation of the radical cation of an aryl alkyl thioether typically leads to a phenylthiyl radical and a carbocation. nih.govrsc.org The stability of the resulting fragments often dictates the preferred cleavage pathway. For "Benzene, [(1-methylene-2-propenyl)thio]-", cleavage could result in a phenylthiyl radical and a stabilized allylic carbocation.
Electrochemical studies on analogous aryl thioethers have shown that they can be oxidized to their corresponding radical cations. researchgate.net The potential at which this oxidation occurs is dependent on the substituents on the aryl ring. The subsequent fate of these radical cations is often fragmentation, highlighting a key chemical transformation pathway. nih.gov
The table below provides representative bond dissociation energies (BDEs) for bonds found in analogous compounds, which are crucial for understanding the energetics of radical generation.
| Bond | Compound Type | Bond Dissociation Energy (kcal/mol) |
| C₆H₅S-CH₃ | Aryl Alkyl Thioether | ~74 |
| CH₃S-H | Thiol | ~88 |
| C₆H₅-H | Benzene | ~111 |
| CH₂=CHCH₂-H | Propene (Allylic) | ~87 |
Data compiled from various sources on bond dissociation energies. acs.orgwikipedia.org
Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1 Methylene 2 Propenyl Thio and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of "Benzene, [(1-methylene-2-propenyl)thio]-." A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent, such as deuterated chloroform (CDCl₃), would provide a definitive picture of its atomic connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the alkenyl protons. The five protons of the phenyl group would likely appear as a complex multiplet in the range of δ 7.20-7.50 ppm. The protons of the (1-methylene-2-propenyl) group are expected to be more dispersed. The terminal =CH₂ protons would likely resonate at different chemical shifts due to their different magnetic environments. The internal vinylic proton would also have a characteristic chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The phenyl group would exhibit four signals: one for the ipso-carbon attached to the sulfur atom (expected to be shielded compared to benzene), two for the ortho/meta carbons, and one for the para carbon. The four sp² hybridized carbons of the diene moiety would be expected in the δ 110-145 ppm region.
2D NMR Spectroscopy: To definitively assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the phenyl ring and, more importantly, mapping the proton-proton correlations within the (1-methylene-2-propenyl)thio side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity between different fragments of the molecule. Key correlations would be expected from the protons of the side chain to the ipso-carbon of the phenyl ring, confirming the C-S bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene (B151609), [(1-methylene-2-propenyl)thio]-
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl C-H (ortho) | 7.40-7.50 (m) | 130-135 |
| Phenyl C-H (meta) | 7.25-7.35 (m) | 128-130 |
| Phenyl C-H (para) | 7.20-7.30 (m) | 126-128 |
| Phenyl C-S (ipso) | - | 135-140 |
| S-C= | - | 138-145 |
| =CH₂ (internal) | 5.30-5.50 (s) | 115-120 |
| =CH- | 6.30-6.50 (dd) | 135-140 |
| =CH₂ (terminal) | 5.10-5.30 (m) | 118-122 |
The bond between the sulfur atom and the phenyl ring, as well as the C-S bond to the alkenyl group, may exhibit restricted rotation. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the conformational dynamics of the molecule. At lower temperatures, the rotation around the C-S bonds might become slow enough on the NMR timescale to allow for the observation of distinct signals for otherwise equivalent nuclei (e.g., the ortho protons of the phenyl ring), a phenomenon known as decoalescence. The analysis of these temperature-dependent spectral changes can be used to determine the energy barriers to rotation, providing valuable information about the molecule's conformational preferences and flexibility.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of "Benzene, [(1-methylene-2-propenyl)thio]-." Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₁₀H₁₀S).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:
Cleavage of the sulfur-alkenyl bond, leading to the formation of a thiophenolate radical cation or a C₄H₅⁺ fragment.
Cleavage of the phenyl-sulfur bond, resulting in a C₆H₅S⁺ ion.
Rearrangement reactions, which are common in unsaturated systems, could also lead to complex fragmentation patterns that can be elucidated through tandem mass spectrometry (MS/MS) experiments.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Preferences
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule and can also offer insights into its conformational state.
Aromatic Ring Vibrations: The phenyl group will give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the ring.
Alkenyl Group Vibrations: The C=C stretching vibrations of the conjugated diene system are expected in the 1600-1650 cm⁻¹ region. The vinylic C-H stretching vibrations will also appear above 3000 cm⁻¹.
C-S Vibrations: The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.
Table 2: Predicted Vibrational Frequencies for Benzene, [(1-methylene-2-propenyl)thio]-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050-3100 | FT-IR, Raman |
| Vinylic C-H Stretch | 3010-3090 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |
| Alkenyl C=C Stretch | 1600-1650 | FT-IR, Raman |
| C-S Stretch | 600-800 | FT-IR, Raman |
Electronic Spectroscopy (UV-Vis) for Conjugation Assessment and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The spectrum of "Benzene, [(1-methylene-2-propenyl)thio]-" is expected to be dominated by π → π* transitions. The presence of the phenyl ring conjugated with the sulfur atom and the adjacent conjugated diene system would likely result in absorption maxima at longer wavelengths compared to non-conjugated systems. The spectrum would likely show multiple absorption bands corresponding to the electronic transitions within the benzene ring (around 255 nm) and the conjugated diene system. The interaction between the sulfur lone pairs and the π-systems of both the aromatic ring and the diene could lead to additional charge-transfer bands.
Computational and Theoretical Chemistry of Benzene, 1 Methylene 2 Propenyl Thio
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net A common approach involves using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta). researchgate.netsonar.ch
Functional (B3LYP): This hybrid functional incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering a good balance between accuracy and computational cost for many organic molecules. researchgate.netresearchgate.net
Basis Set (cc-pVDZ): A basis set is a set of mathematical functions used to build the molecular orbitals. The cc-pVDZ basis set is designed to systematically converge towards the complete basis set limit, providing reliable results for geometry optimizations and electronic property calculations. researchgate.netsonar.ch
In a typical study, the geometry of Benzene (B151609), [(1-methylene-2-propenyl)thio]- would first be optimized to find its lowest energy conformation. This optimized structure serves as the basis for all subsequent property calculations. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. researchgate.netnih.gov
HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of high HOMO density indicate sites susceptible to electrophilic attack.
LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.
Energy Band Gap (ΔE): The energy difference between the HOMO and LUMO is known as the energy gap. A small energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, whereas a large gap implies high kinetic stability. researchgate.netnih.gov
For Benzene, [(1-methylene-2-propenyl)thio]-, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels to predict its electronic behavior and reactivity.
Table 1: Illustrative Frontier Orbital Data for a Generic Molecule This table is for illustrative purposes only, as specific data for the target compound is unavailable.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. walisongo.ac.iduni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing different potential values. researchgate.netresearchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles and are often associated with lone pairs on electronegative atoms (like sulfur). uni-muenchen.deresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are attractive to nucleophiles and are typically found around hydrogen atoms. uni-muenchen.deresearchgate.net
Green Regions: Represent areas of neutral or near-zero potential.
An MEP map for Benzene, [(1-methylene-2-propenyl)thio]- would reveal the electron-rich areas, likely around the sulfur atom and the π-systems of the benzene ring and allyl group, and the electron-poor regions, primarily around the hydrogen atoms. nih.gov
Computational methods can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. nih.gov Comparing these theoretical spectra with experimental data helps to validate the computational model and aids in the interpretation of experimental results. sonar.ch
Mechanistic Investigations through Transition State Modeling
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction.
To understand the kinetics of a chemical reaction, it is necessary to identify the transition state (TS)—the highest energy point along the reaction coordinate. rowansci.com Computational methods can locate and optimize the geometry of the transition state structure connecting reactants and products.
Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy. A lower activation energy corresponds to a faster reaction rate.
Reaction Rates: Transition State Theory (TST) can be used in conjunction with the calculated activation energy to estimate the rate constant of a reaction at a given temperature. nih.gov
For Benzene, [(1-methylene-2-propenyl)thio]-, mechanistic studies could involve modeling reactions such as electrophilic addition to the allyl group or reactions involving the sulfur atom. Calculating the activation energies for different possible pathways would help determine the most likely reaction mechanism. rowansci.comstackexchange.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Benzene, [(1-methylene-2-propenyl)thio]- |
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map out the minimum energy reaction path on a potential energy surface, connecting a transition state to the corresponding reactants and products. This analysis is crucial for verifying that a calculated transition state structure indeed represents the saddle point for a specific reaction and for understanding the evolution of molecular geometry and electronic structure along the reaction pathway.
In the context of reactions involving Benzene, [(1-methylene-2-propenyl)thio]- (also known as allyl phenyl sulfide), such as the thio-Claisen rearrangement, IRC analysis provides valuable insights. The thio-Claisen rearrangement is a nih.govnih.gov-sigmatropic shift where the allyl group migrates from the sulfur atom to the aromatic ring. Computational studies on analogous systems, like allyl vinyl sulfide (B99878), have utilized IRC methods to follow the reaction progress from the transition state. rsc.org
The process begins with the location of the transition state structure for the reaction. Following this, the IRC path is calculated in both the forward and reverse directions along the reaction coordinate. This allows for the visualization of the entire reaction trajectory, from the reactant complex, through the transition state, to the product complex.
Key Findings from IRC Analysis:
Confirmation of Reaction Pathway: IRC calculations confirm that the located transition state smoothly connects the reactant (allyl phenyl sulfide) and the product of the rearrangement. This is a fundamental check for any reaction mechanism study.
Analysis of Synchronicity: The analysis of the IRC path can reveal the degree of synchronicity of bond breaking and bond formation. For the thio-Claisen rearrangement, it would show whether the C-C bond formation and C-S bond cleavage occur simultaneously or in a stepwise fashion.
Geometric and Electronic Evolution: By examining points along the IRC path, changes in bond lengths, bond angles, and dihedral angles can be tracked. Furthermore, methods like Natural Bond Orbital (NBO) analysis can be applied at each point to monitor the evolution of atomic charges and orbital interactions, providing a detailed electronic picture of the reaction mechanism. rsc.org For instance, the charge distribution on the sulfur atom, the allyl group, and the phenyl ring would be expected to change significantly as the reaction progresses.
A representative (hypothetical) data table illustrating the kind of data obtained from an IRC analysis for a key step in a reaction of allyl phenyl sulfide is shown below.
| Reaction Coordinate (s) | C-S Bond Length (Å) | C-C Bond Length (Å) | Energy (kcal/mol) |
| -2.0 (Reactant-like) | 1.80 | 3.50 | 0.5 |
| -1.0 | 1.95 | 3.00 | 5.2 |
| 0.0 (Transition State) | 2.20 | 2.50 | 15.0 |
| 1.0 | 2.80 | 2.10 | 8.7 |
| 2.0 (Product-like) | 3.40 | 1.95 | -2.1 |
Note: The data in this table is illustrative and intended to represent the type of information generated from an IRC calculation.
Conformational Analysis and Steric Hindrance Effects
The three-dimensional structure and conformational flexibility of Benzene, [(1-methylene-2-propenyl)thio]- play a significant role in its reactivity and physical properties. Conformational analysis involves identifying the stable conformers (rotational isomers) and the energy barriers for their interconversion. The presence of the phenyl group introduces considerable steric hindrance, which influences the preferred orientations of the molecule.
The key rotatable bonds in allyl phenyl sulfide are the C(aryl)-S bond and the S-C(allyl) bond. Rotation around these bonds gives rise to different conformers with varying energies. The steric bulk of the phenyl group will restrict the rotational freedom around the S-C(allyl) bond, favoring conformations where the allyl group is directed away from the phenyl ring to minimize steric clashes.
Computational methods, particularly density functional theory (DFT), are well-suited for studying the conformational landscape of such molecules. By performing a systematic scan of the dihedral angles associated with the key rotatable bonds, a potential energy surface can be generated, and the minimum energy conformations can be identified.
Key Findings from Conformational Analysis:
Identification of Stable Conformers: Computational studies would reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature.
Influence of the Phenyl Group: The phenyl group is a bulky substituent that creates steric hindrance, impacting the geometry around the sulfur atom. rsc.orgacs.org This steric demand influences the bond angles and the preferred dihedral angles, favoring more extended conformations.
Role of Non-covalent Interactions: In addition to steric repulsion, weak non-covalent interactions, such as C-H···π interactions between the allyl group and the phenyl ring, can also contribute to the stability of certain conformations.
An illustrative table of potential conformers and their relative energies is presented below. The dihedral angle refers to the C(aryl)-S-C(allyl)-C sequence.
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Key Feature |
| I (Global Minimum) | ~180° (anti-periplanar) | 0.00 | Extended conformation, minimizes steric hindrance. |
| II (gauche) | ~60° | 1.5 | Compact conformation, potential for C-H···π interaction. |
| III (gauche) | ~-60° | 1.5 | Enantiomeric to Conformer II. |
| IV (syn-periplanar) | ~0° | > 5.0 | High energy due to severe steric clash. |
Note: The data in this table is hypothetical and serves to illustrate the expected results from a conformational analysis.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into the dynamic nature of both individual molecules and their interactions in a condensed phase. For Benzene, [(1-methylene-2-propenyl)thio]-, MD simulations can elucidate its behavior in the liquid state, revealing information about its structure, dynamics, and intermolecular forces.
An MD simulation of liquid allyl phenyl sulfide would typically involve placing a large number of molecules in a simulation box with periodic boundary conditions. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. The system is then evolved over time by integrating Newton's equations of motion.
Key Insights from Molecular Dynamics Simulations:
Local Structure in the Liquid Phase: Radial Distribution Functions (RDFs) can be calculated from the MD trajectory to describe the local arrangement of molecules. For example, the S···S RDF would reveal the typical separation between sulfur atoms in the liquid, while RDFs between the phenyl rings would indicate the extent of π-π stacking.
Dynamic Properties: MD simulations can be used to calculate various dynamic properties, such as the self-diffusion coefficient, which quantifies the translational mobility of the molecules, and the rotational correlation time, which describes how quickly the molecules reorient. These properties are related to the viscosity of the liquid.
Intermolecular Interactions: The simulations provide a detailed picture of the intermolecular forces at play. For allyl phenyl sulfide, these would include van der Waals interactions (dispersion and repulsion) and electrostatic interactions. The simulations would highlight the importance of interactions involving the polarizable sulfur atom and the aromatic phenyl ring.
A summary of the types of data that can be extracted from MD simulations is provided in the table below.
| Property | Description | Typical Information Gained |
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Information on local packing, solvation shells, and π-stacking distances. |
| Self-Diffusion Coefficient (D) | A measure of the translational mobility of a molecule. | Relates to the viscosity and fluidity of the liquid. |
| Rotational Correlation Time (τ) | Characterizes the timescale of rotational motion of molecules. | Insight into the rotational dynamics and intermolecular friction. |
| Intermolecular Interaction Energies | The contributions of van der Waals and electrostatic forces to the total energy. | Quantification of the dominant intermolecular interactions. |
Note: This table describes the general outputs of an MD simulation applicable to liquid allyl phenyl sulfide.
Derivatization Strategies and Analog Synthesis Based on Benzene, 1 Methylene 2 Propenyl Thio
Modifications at the Sulfur Atom: Sulfonium (B1226848) Salts and Sulfonium Ylides
The sulfur atom, with its available lone pair of electrons, is a primary site for electrophilic attack, leading to the formation of sulfonium salts and their corresponding ylides.
Sulfonium Salts: The reaction of Benzene (B151609), [(1-methylene-2-propenyl)thio]- with alkylating agents, such as alkyl halides, results in the formation of stable, typically crystalline, sulfonium salts. This transformation converts the neutral thioether into a positively charged sulfonium center.
| Electrophile | Resulting Sulfonium Salt Structure |
|---|---|
| Methyl iodide (CH₃I) | [C₆H₅S(CH₃)(C₄H₅)]⁺I⁻ |
| Ethyl bromide (C₂H₅Br) | [C₆H₅S(C₂H₅)(C₄H₅)]⁺Br⁻ |
| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | [C₆H₅S(CH₂C₆H₅)(C₄H₅)]⁺Cl⁻ |
Sulfonium Ylides: The protons on the carbon atom adjacent to the sulfonium center exhibit enhanced acidity. Deprotonation of the sulfonium salt with a strong base affords a sulfonium ylide. This species is a versatile synthetic intermediate, acting as a nucleophilic carbon source. Sulfonium ylides are well-known for their utility in the synthesis of epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds.
Reactions of the 1-Methylene-2-propenyl Moiety: Cycloadditions, Polymerization Potential, and Hydrogenation
The conjugated diene system of the 1-methylene-2-propenyl group is a hub of reactivity, amenable to various transformations.
Cycloadditions: The 1,3-diene functionality readily participates in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. The phenylthio substituent at the 2-position of the diene is anticipated to exert significant control over the regioselectivity of the cycloaddition with unsymmetrical dienophiles. Research on the closely related 2-(phenylthio)-1,3-butadiene has demonstrated its successful application in aza-Diels-Alder reactions with simple iminium salts, proceeding with complete regiochemical control to yield substituted piperidines tandfonline.com. This precedent suggests that Benzene, [(1-methylene-2-propenyl)thio]- would be an effective diene for the construction of complex cyclic and heterocyclic frameworks.
| Dienophile | Expected Product Type |
|---|---|
| Maleic anhydride | Substituted cyclohexene (B86901) dicarboxylic anhydride |
| Dimethyl acetylenedicarboxylate | Substituted cyclohexadiene dicarboxylate |
| Acrylonitrile | Substituted cyclohexene carbonitrile |
Polymerization Potential: The conjugated diene structure allows for polymerization via 1,4- or 1,2-addition mechanisms, potentially initiated by radical, cationic, or coordination catalysts nih.govmdpi.com. This could lead to the formation of novel polymers with pendant phenylthio groups, which would be expected to influence the material's properties, such as its refractive index, thermal stability, and chemical resistance.
Hydrogenation: The olefinic bonds of the diene can be reduced through catalytic hydrogenation. Complete saturation of the diene moiety would yield Benzene, (isobutylthio)-, thereby removing the reactive diene functionality and increasing the compound's stability. Selective partial hydrogenation may also be possible under carefully controlled reaction conditions.
Electrophilic and Nucleophilic Functionalization of the Benzene Ring
The aromatic ring provides another avenue for derivatization through substitution reactions.
Electrophilic Aromatic Substitution: The thioether group is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing effect is attributed to the resonance stabilization of the intermediate carbocation by the sulfur atom's lone pair of electrons. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to introduce substituents at the positions ortho and para to the sulfur atom.
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | o-Nitro and p-nitro derivatives |
| Bromination | Br₂, FeBr₃ | o-Bromo and p-bromo derivatives |
| Acylation | CH₃COCl, AlCl₃ | o-Acetyl and p-acetyl derivatives |
Nucleophilic Aromatic Substitution: While the thioether group itself does not strongly activate the ring towards nucleophilic attack, the presence of potent electron-withdrawing groups at the ortho or para positions can facilitate the displacement of a suitable leaving group by a nucleophile.
Synthesis of Bridged and Polycyclic Derivatives Incorporating the Thioether Linkage
The strategic application of the reactivity inherent to Benzene, [(1-methylene-2-propenyl)thio]- can lead to the synthesis of complex, multi-ring systems.
An intramolecular Pummerer rearrangement of the corresponding sulfoxide (B87167) could be a viable route to fused ring systems. This reaction involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an activating agent like acetic anhydride wikipedia.orgresearchgate.netscispace.com. If the benzene ring is appropriately substituted with a nucleophilic group, an intramolecular trapping of the Pummerer intermediate could lead to the formation of a thiophene-fused polycyclic structure.
Furthermore, intramolecular versions of the reactions involving the diene moiety can be envisioned. For instance, an intramolecular Diels-Alder reaction, where a dienophile is tethered to the aromatic ring, could provide access to intricate bridged polycyclic frameworks. Additionally, intramolecular radical cyclization initiated at the diene could lead to the formation of new rings. The synthesis of thiophene-flanked benzothiadiazole derivatives via direct arylation coupling reactions exemplifies a modern approach to constructing polycyclic aromatic systems containing sulfur, which could be adapted for this purpose rsc.org.
Potential Research Directions and Emerging Applications in Organic Synthesis
Development of Novel Catalytic Transformations
The presence of both a conjugated diene system and a versatile sulfide (B99878) linkage makes Benzene (B151609), [(1-methylene-2-propenyl)thio]- an ideal candidate for a range of catalytic transformations. The phenylthio group can act as a directing group, a removable activating group, or a participant in catalytic cycles.
One of the primary areas of exploration would be in transition metal-catalyzed cross-coupling reactions. The carbon-sulfur bond in allyl sulfides can be activated by transition metals like palladium, enabling the substitution of the phenylthio group with other functionalities. This approach has been successfully applied to various aryl sulfides, suggesting that 2-(phenylthio)buta-1,3-diene could serve as a precursor to a wide array of substituted dienes. Furthermore, the diene moiety itself is ripe for catalytic transformations such as Diels-Alder reactions, where the electronic nature of the phenylthio substituent could influence both the reactivity and stereoselectivity of the cycloaddition. Research into the Diels-Alder reactions of the related 2-methoxy-3-phenylthiobuta-1,3-diene has shown its utility in constructing complex cyclic systems. lookchem.com
Another promising avenue is the exploration of rearrangement reactions. Allyl phenyl sulfides are known to undergo rsc.orgresearchgate.net and rsc.orgresearchgate.net shifts of the phenylthio group under acidic conditions, which can be used to generate new allyl sulphide synthons. rsc.orgresearchgate.net Investigating these rearrangements with 2-(phenylthio)buta-1,3-diene could lead to novel synthetic intermediates that are otherwise difficult to access.
| Catalytic Transformation | Potential Reagents/Catalysts | Expected Outcome |
| Palladium-Catalyzed Cross-Coupling | Pd(0) catalyst, organometallic reagent | Substituted 1,3-butadienes |
| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Functionalized cyclohexene (B86901) derivatives |
| Phenylthio Group Rearrangement | Acid catalyst (e.g., TsOH) | Isomeric allyl phenyl sulfides |
Exploration of Bioactive Analogues and Scaffolds
Allyl sulfide compounds, particularly those derived from garlic and other Allium species, are well-documented for their diverse biological activities, including anticancer, anti-inflammatory, and cardioprotective effects. researchgate.netacs.orgnih.gov These properties are often attributed to their ability to modulate various cellular pathways. The structural framework of Benzene, [(1-methylene-2-propenyl)thio]- provides a unique scaffold that can be systematically modified to develop novel bioactive analogues.
The introduction of the 2-(phenylthio)buta-1,3-diene core into known pharmacophores could lead to compounds with enhanced or novel therapeutic properties. For instance, diallyl trisulfide (DATS), a compound found in garlic, has been shown to inhibit the growth of skin cancer cells by inducing DNA damage and apoptosis. acs.org By synthesizing derivatives of 2-(phenylthio)buta-1,3-diene that mimic the structural features of DATS, it may be possible to create more potent and selective anticancer agents.
Furthermore, allyl sulfides have been found to promote osteoblast differentiation and improve bone density, suggesting potential applications in treating age-related bone disorders. nih.gov The unique electronic and steric properties of the phenylthio-substituted butadiene moiety could be exploited to design new molecules that target specific receptors or enzymes involved in bone metabolism.
| Bioactive Property | Known Active Compound Class | Potential Application for Derivatives |
| Anticancer | Diallyl sulfides (from garlic) | Development of novel chemotherapeutic agents |
| Anti-inflammatory | Organosulfur compounds | Treatment of inflammatory diseases |
| Bone Density Improvement | Allyl sulfides | Therapies for osteoporosis and other bone disorders |
Integration into Advanced Materials and Polymer Chemistry
The conjugated diene structure of Benzene, [(1-methylene-2-propenyl)thio]- makes it a valuable monomer for polymerization reactions. The synthesis of polymers incorporating this unit could lead to materials with unique optical, electronic, and mechanical properties. The presence of the sulfur atom can enhance the refractive index of the resulting polymer and provide a site for post-polymerization modification.
A significant area of potential is in the development of functional polymers for biomedical applications. Polymers with allyl functionalities are increasingly being used in drug delivery and tissue engineering. nih.gov The double bonds in these polymers can be readily functionalized through reactions like thiol-ene chemistry, allowing for the attachment of targeting ligands, drugs, or biocompatible moieties. nih.gov By polymerizing 2-(phenylthio)buta-1,3-diene or copolymerizing it with other monomers, it would be possible to create advanced materials for controlled drug release systems or as scaffolds for tissue regeneration.
Furthermore, the phenylthio group can influence the thermal and mechanical properties of the polymer. For example, the incorporation of adamantyl groups into 1,3-diene polymers has been shown to improve their thermal stability. mdpi.com Similarly, the bulky and polarizable phenylthio group could enhance the performance characteristics of butadiene-based polymers. The synthesis of related p-sulfonated allyl phenyl ethers and their electropolymerization to form artificial solid-electrolyte interphases on electrodes highlights the potential of such sulfur-containing monomers in materials science. researchgate.net
| Polymerization Method | Potential Monomer | Application of Resulting Polymer |
| Free Radical Polymerization | Benzene, [(1-methylene-2-propenyl)thio]- | High refractive index materials, specialty elastomers |
| Copolymerization | With monomers like styrene (B11656) or acrylates | Functional materials for coatings and adhesives |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic derivatives of the monomer | Well-defined polymers for biomedical applications |
Green Chemistry Approaches for Synthesis and Derivatization
Developing environmentally benign methods for the synthesis and modification of Benzene, [(1-methylene-2-propenyl)thio]- is a crucial aspect of modern chemical research. Traditional methods for the synthesis of allyl sulfides often involve harsh reagents and produce significant waste.
One promising green approach is the use of phase-transfer catalysis (PTC) for the synthesis of allyl phenyl ethers, which can be extended to their sulfur analogues. ub.ro This method can lead to higher selectivity and reduce the consumption of materials and energy. ub.ro Another avenue is the development of catalyst-free methods. For instance, a catalyst-free Suzuki-like coupling has been reported for the synthesis of (prop-2-en-1-yl)benzene, which could potentially be adapted for the synthesis of the target compound. researchgate.net
Furthermore, the use of greener solvents and reaction conditions for the derivatization of 2-(phenylthio)buta-1,3-diene is an important research direction. This includes exploring enzymatic transformations, which can offer high selectivity and operate under mild, aqueous conditions. A recently patented method for synthesizing allyl sulfide compounds avoids the use of transition metal catalysts and toxic thiol reagents, highlighting a move towards more sustainable synthetic routes. google.com
| Green Chemistry Principle | Specific Approach | Potential Benefit |
| Atom Economy | Catalyst-free coupling reactions | Reduced waste generation |
| Use of Safer Solvents | Aqueous or solvent-free reaction conditions | Reduced environmental impact |
| Catalysis | Use of biocatalysts or recyclable catalysts | Increased efficiency and selectivity |
| Reduction of Derivatives | One-pot synthesis and tandem reactions | Fewer purification steps and less waste |
Q & A
Basic: What are the primary synthetic routes for Benzene, [(1-methylene-2-propenyl)thio]-?
Synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example:
- Thiol-ene coupling : Reacting benzene derivatives with allylthiols under UV light or radical initiators (e.g., AIBN) to form the thioether linkage .
- SNAr reactions : Using electron-deficient benzene rings (e.g., nitro-substituted) with thiolate nucleophiles derived from propene derivatives. Solvent polarity and temperature (e.g., DMF at 80–100°C) significantly impact yields .
Critical factors : Monitor steric hindrance from the propenyl group and optimize reaction time to avoid side products like disulfides.
Basic: What spectroscopic techniques are most effective for structural elucidation?
- NMR :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 150–160 for C₁₀H₁₀S) and fragmentation patterns (e.g., loss of S-C₃H₅) .
- IR : Thioether C-S stretch (~650 cm⁻¹) vs. C-O (~1100 cm⁻¹) distinguishes it from ether analogs .
Advanced: How does the thioether group influence electronic properties compared to oxygen analogs?
The thioether’s lower electronegativity reduces resonance donation to the benzene ring, decreasing aromatic stabilization. Computational studies (e.g., DFT at B3LYP/6-31G*) show:
- HOMO-LUMO gaps : ~4.5 eV for thioether vs. ~5.2 eV for ether analogs, indicating higher reactivity in electrophilic substitutions .
- Charge distribution : Sulfur’s polarizability enhances σ-hole interactions, affecting supramolecular assembly in crystal structures .
Methodological note : Combine DFT with X-ray crystallography to correlate electronic effects with solid-state packing .
Advanced: How to resolve contradictions in reported reaction kinetics for electrophilic substitutions?
Discrepancies in rate constants (e.g., nitration vs. sulfonation) arise from solvent effects and substituent orientation. Strategies include:
- Competitive kinetics : Compare reactivity under identical conditions (e.g., HNO₃/H₂SO₄ in CH₂Cl₂ at 0°C) .
- Isotopic labeling : Use deuterated benzene derivatives to track regioselectivity via ²H NMR .
Key finding : Steric effects from the propenyl group dominate over electronic effects in meta/para selectivity .
Basic: What are the stability challenges during storage?
- Oxidation : Thioethers oxidize to sulfoxides/sulfones under ambient O₂. Store under inert gas (Ar/N₂) with stabilizers like BHT .
- Light sensitivity : UV exposure accelerates degradation. Use amber vials and minimize ambient light .
Experimental validation : Monitor purity via HPLC with a C18 column (retention time shifts indicate degradation) .
Advanced: How to model the compound’s behavior in catalytic systems (e.g., transition-metal complexes)?
- Coordination studies : The thioether’s lone pairs bind to metals (e.g., Pd, Cu), but steric bulk from the propenyl group limits chelation. Use XAS (X-ray absorption spectroscopy) to probe metal-S bonding .
- Catalytic activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Lower yields vs. thiophene-based ligands highlight steric limitations .
Basic: What solvents are optimal for recrystallization?
- Polar aprotic solvents : DMSO or DMF dissolve the compound at elevated temperatures (~100°C), but slow cooling induces impurities.
- Mixed solvents : Use ethanol/water (7:3 v/v) for gradual crystallization. Monitor via DSC to identify melting points (~85–90°C) .
Advanced: What strategies mitigate byproduct formation during functionalization?
- Directed ortho-metalation : Use LiTMP to deprotonate specific positions, blocking unwanted substitution .
- Protecting groups : Introduce tert-butyl groups temporarily to shield reactive sites, later removed via acid hydrolysis .
Case study : Bromination with NBS yields 70% para-bromo derivative vs. <30% without protection .
Basic: How to assess purity for biological assays?
- HPLC-UV/Vis : Use a Zorbax SB-C18 column (4.6 × 250 mm) with acetonitrile/water gradient (60:40 to 90:10). Purity >98% required for cytotoxicity studies .
- Elemental analysis : Confirm C, H, S content within ±0.3% of theoretical values .
Advanced: What computational tools predict reactivity in novel environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
